molecular formula C11H6N2O B13031580 5H-Pyrano[4,3,2-CD]indole-2-carbonitrile

5H-Pyrano[4,3,2-CD]indole-2-carbonitrile

Cat. No.: B13031580
M. Wt: 182.18 g/mol
InChI Key: RPHPVPPIPPGTDK-UHFFFAOYSA-N
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Description

5H-Pyrano[4,3,2-CD]indole-2-carbonitrile (CAS 2225878-49-7) is a tricyclic heterocyclic compound of interest in medicinal chemistry and drug discovery. This compound features a fused pyrano[4,3,2-cd]indole core structure, which serves as a valuable scaffold for developing biologically active molecules . The pyrano[2,3,4-cd]indole scaffold is recognized for its application in designing high-affinity ligands for central nervous system targets, particularly as selective ligands for the 5-HT6 serotonin receptor, a G-protein coupled receptor (GPCR) implicated in cognitive processes . Research indicates that derivatives based on this core can be designed as both basic and nonbasic ligands, with some analogs demonstrating binding affinities (Ki) in the low nanomolar range . The carbonitrile group at the 2-position offers a versatile handle for further synthetic modification, enabling exploration of structure-activity relationships. This product is intended for research and development purposes in laboratory settings. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H6N2O

Molecular Weight

182.18 g/mol

IUPAC Name

7-oxa-2-azatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaene-6-carbonitrile

InChI

InChI=1S/C11H6N2O/c12-5-8-4-7-6-13-9-2-1-3-10(14-8)11(7)9/h1-4,6,13H

InChI Key

RPHPVPPIPPGTDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)OC(=CC3=CN2)C#N

Origin of Product

United States

Synthetic Challenges and Methodological Development for 5h Pyrano 4,3,2 Cd Indole 2 Carbonitrile

Precedent Synthetic Strategies for Related Fused Pyrano-Indole Systems

The construction of the fused pyrano-indole core is a central challenge. Various strategies have been developed for different isomers, which serve as valuable precedents. For instance, the synthesis of pyrano[3,2-e]indole alkaloids has been achieved through a regioselective C4 Pictet-Spengler cyclization, which establishes the fused ring system with high control. nih.govscispace.comelsevierpure.com Other approaches include the synthesis of pyrano[3,2-b]indoles via cascade reactions involving C-C σ-bond cleavage and subsequent C-H functionalization. researchgate.net The development of pyrano[3,4-b]indole-based compounds has also been a focus, with some derivatives showing potential as inhibitors of the HCV NS5B polymerase. nih.gov Additionally, new pyranoindole derivatives have been synthesized and evaluated for anticancer and antioxidant properties, highlighting the therapeutic interest in this class of compounds. nih.gov A domino-annulation strategy has also been reported for the construction of complex bridged bis-thiopyrano[2,3-b]indoles, showcasing advanced methods for creating fused systems. acs.org

Multicomponent Reactions (MCRs) for Heterocyclic Scaffolds

Multicomponent reactions (MCRs), which involve the one-pot combination of three or more reactants, have emerged as a powerful and efficient tool for assembling complex molecular architectures like those found in fused indole (B1671886) systems. nih.govrsc.orgrsc.org These reactions are prized for their atom economy and ability to rapidly generate structural diversity from simple starting materials. researchgate.net

Several MCRs have been developed for the synthesis of indole-fused heterocycles. nih.govrsc.orgrsc.orgresearchgate.netresearchgate.net For example, a unique MCR has been reported for the modular assembly of indole-fused seven-membered heterocycles, where indole, formaldehyde, and an amino hydrochloride assemble to form indole-fused oxadiazepines. nih.govrsc.orgrsc.org A further modification, adding sodium thiosulfate, diverts the reaction to produce indole-fused thiadiazepines. nih.govrsc.org Similarly, MCRs have been employed to create pyrano[2,3-c]pyrazole fused spirooxindoles, demonstrating the utility of this approach in building highly complex, multi-ring systems in a single operation. nih.gov The enantioselective synthesis of dihydropyrano[2,3-c]pyrazoles has also been achieved via organocatalyzed MCRs, showcasing the potential for stereocontrol in these complex transformations. nih.gov

Table 1: Examples of Multicomponent Reactions in Heterocycle Synthesis

ReactantsKey FeaturesResulting ScaffoldReference
Indole, Formaldehyde, Amino hydrochlorideModular assembly of 7-membered ringsIndole-fused Oxadiazepine nih.govrsc.org
N-propargylated isatin, Hydrazine (B178648) hydrate, Ethyl acetoacetate, Malononitrile, Aryl azidesOne-pot, five-component reaction using a tea waste supported copper catalystPyrano[2,3-c]pyrazole fused spirooxindole-linked 1,2,3-triazoles nih.gov
2-Pyrazolin-5-ones, BenzylidenemalononitrilesCinchona alkaloid-catalyzed tandem Michael addition and Thorpe-Ziegler reaction6-Amino-5-cyanodihydropyrano[2,3-c]pyrazoles nih.gov

Cyclization and Annulation Strategies for Indole and Pyran Ring Formation

The formation of the individual indole and pyran rings, and their subsequent fusion, is the cornerstone of synthesizing the target scaffold. Annulation, defined as a transformation that fuses a new ring onto a molecule via two new bonds, is a key concept in this process. scripps.edu

Indole Ring Formation: Classic methods for indole synthesis, such as the Fischer indole synthesis, remain relevant. nih.govorganic-chemistry.org The Fischer method involves the acid-catalyzed rearrangement of an N-aryl hydrazone. nih.govorganic-chemistry.org Modern variations include palladium-catalyzed routes to access the necessary hydrazone precursors. nih.govorganic-chemistry.org The Larock indole synthesis is another powerful transition metal-catalyzed method that constructs the indole ring via heteroannulation from ortho-iodoanilines and alkynes. youtube.commdpi.com More recent advancements focus on direct C-H activation and annulation strategies, which avoid the need for pre-functionalized starting materials. nih.govrsc.org

Pyran Ring Formation and Fusion: The term pyranose refers to a six-membered cyclic hemiacetal, analogous to the structure of pyran. libretexts.orgmasterorganicchemistry.com The formation of a fused pyran ring can be achieved through several cyclization strategies. In carbohydrate chemistry, intramolecular reactions between alcohol and carbonyl groups are common for forming such rings. libretexts.orgyoutube.com In the context of fused indoles, methods like the Pictet-Spengler reaction have been adapted to achieve regioselective cyclization, as seen in the synthesis of pyrano[3,2-e]indoles. nih.govscispace.comelsevierpure.com Another strategy involves the palladium-catalyzed double reductive cyclization of dinitro-dialkenylbenzenes to form pyrroloindoles, demonstrating a powerful method for creating fused five-membered rings. nih.gov For pyrano[4,3-b]indol-1(5H)-ones, a domino process involving carboxylate-directed C-H alkenylation followed by C-H lactonization has been designed. labxing.com

Catalytic Approaches in Related Heterocycle Synthesis

Catalysis is indispensable in the efficient and selective synthesis of complex heterocycles. Both organocatalysis and metal catalysis have been extensively applied to the construction of indole and pyran-containing scaffolds.

Organocatalysis offers a metal-free approach to constructing chiral heterocyclic systems. Imidazolidinone catalysts, for instance, have been used to activate α,β-unsaturated aldehydes for enantioselective Friedel-Crafts alkylation of indoles. caltech.edu This strategy has been extended to cascade cyclizations to build the pyrroloindoline architecture. caltech.edu Cinchona alkaloids have proven effective in catalyzing the enantioselective synthesis of pyrano[2,3-c]pyrazoles and spiro[indoline-3,4'-pyrano[2,3-c]pyrazole] derivatives through cascade reactions. nih.govresearchgate.net These methods demonstrate the power of organocatalysis to control stereochemistry in the formation of complex fused rings. researchgate.netresearchgate.net

Transition metal catalysis is a dominant strategy for C-C and C-N bond formation in heterocyclic synthesis. researchgate.net

Palladium: Palladium catalysts are exceptionally versatile and widely used in indole synthesis. nih.govdntb.gov.ua The Larock indole synthesis is a classic example of palladium-catalyzed heteroannulation. youtube.comnih.gov Palladium is also crucial for cross-coupling reactions like Suzuki, Stille, and Heck, which are used to functionalize the indole core. nih.govnih.gov Modern methods employ palladium-catalyzed C-H activation for direct annulation, allowing for the construction of fused indoles from simpler precursors. nih.govmdpi.comrsc.orgnih.gov Palladium-catalyzed double reductive cyclization has been used to create the 1H,8H-pyrrolo[3,2-g]indole core. nih.gov

Copper: Copper catalysts are often used for their cost-effectiveness and unique reactivity. uwf.edu They are employed in tandem reactions for the synthesis of indolo- and pyrrolo[2,1-a]isoquinolines. uwf.edu Copper(II)-catalyzed cyclization of 2-ethynylaniline (B1227618) derivatives provides a route to indoles under mild conditions. organic-chemistry.org Critically for the target molecule, a copper-mediated C2-cyanation of indoles has been developed, which uses acetonitrile (B52724) as the cyanide source and relies on a removable directing group on the indole nitrogen to achieve selectivity. nih.gov

Cobalt: First-row metals like cobalt are gaining prominence as sustainable alternatives to precious metals. lookchem.com Cobalt(III) catalysts have been successfully used for the redox-neutral annulation of alkynes with nitrones to synthesize indoles via C-H/N-O functionalization. lookchem.com Cobalt-catalyzed enantioselective hydroalkylation of alkenes has also been developed to produce chiral α,α-dialkyl indoles. nih.gov

Table 2: Overview of Metal-Catalyzed Reactions in Indole Synthesis

Metal CatalystReaction TypeApplication ExampleReference
PalladiumCross-Coupling (Sonogashira, Suzuki, etc.)Functionalization of indole-2-carbonitriles nih.govnih.gov
PalladiumC-H Activation / AnnulationDirect synthesis of annulated indoles nih.govrsc.org
CopperC-2 CyanationSynthesis of indole-2-carbonitrile from indole nih.gov
CopperTandem CyclizationSynthesis of indolo[2,1-a]isoquinolines uwf.edu
CobaltC-H/N-O FunctionalizationRedox-neutral synthesis of indoles from nitrones and alkynes lookchem.com
CobaltEnantioselective HydroalkylationSynthesis of chiral α,α-dialkyl indoles nih.gov

Synthesis of Indole-2-carbonitrile Derivatives

The 2-cyanoindole unit is a key structural motif and a valuable precursor for creating more complex indole-fused polycycles. nih.gov The synthesis of polysubstituted indole-2-carbonitriles has been effectively achieved through various palladium-catalyzed cross-coupling reactions. nih.govnih.gov Starting with a 3-iodo-indole-2-carbonitrile precursor, methods like the Sonogashira, Suzuki-Miyaura, and Heck reactions allow for the introduction of a wide variety of substituents at the C-3 position. nih.gov

A more direct approach to the indole-2-carbonitrile moiety involves the C-H functionalization of the indole ring. A notable copper-mediated C2-cyanation has been developed that uses the inexpensive and readily available acetonitrile as the cyanide source. nih.gov The key to the C-2 selectivity of this transformation is the installation of a removable pyrimidyl directing group on the indole nitrogen, which facilitates the sequential C-C and C-H bond cleavages required for the cyanation to occur. nih.gov This provides a novel and alternative pathway to the indole-2-carbonitrile core. nih.gov

Proposed and Emerging Synthetic Routes for 5H-Pyrano[4,3,2-CD]indole-2-carbonitrile

The construction of the tetracyclic this compound framework presents a considerable synthetic challenge, necessitating efficient and selective methodologies. Emerging strategies in heterocyclic synthesis, particularly those that form multiple bonds in a single operation, are highly desirable.

Tandem reactions and cascade annulations represent a powerful approach for the rapid assembly of complex molecular architectures from simpler precursors. These processes, which involve a sequence of intramolecular or intermolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step, offer significant advantages in terms of atom economy and operational simplicity.

For the synthesis of related pyrano-fused indole systems, cascade reactions have been successfully employed. For instance, a copper-catalyzed cascade annulation of o-hydroxyphenyl propargylamines with pyrazolin-5-ones has been developed to access pyrano[2,3-c]pyrazoles. figshare.com This reaction is believed to proceed through the formation of an alkynyl ortho-quinone methide, followed by a 1,4-conjugate addition and a subsequent 6-endo cyclization. figshare.com A similar strategy could be envisioned for the synthesis of the this compound core, potentially starting from a suitably substituted indole precursor.

Another relevant example is the rhodaelectro-catalyzed double dehydrogenative Heck reaction of indole-2-carboxylic acids with alkenes to synthesize pyrano[3,4-b]indol-1(9H)-ones. acs.org This method utilizes a weakly coordinating carboxyl group to direct C-H activation twice, highlighting the potential of modern catalytic systems in constructing such fused rings. acs.org

Acid-catalyzed cascade reactions have also been shown to produce novel tetracyclic indole scaffolds. nih.gov An attempt to create 3,4-macrocyclized indoles unexpectedly resulted in a tetracyclic system through an intramolecular acid-catalyzed ring contraction, underscoring the potential for discovering new synthetic pathways. nih.gov

The following table summarizes representative examples of tandem and cascade reactions used to synthesize related pyrano-fused heterocyclic systems, which could serve as a basis for developing a route to this compound.

Starting MaterialsCatalyst/ConditionsProductReaction Type
o-Hydroxyphenyl propargylamines and pyrazolin-5-onesCopper catalystPyrano[2,3-c]pyrazolesCascade annulation
Indole-2-carboxylic acids and alkenesRhodaelectro-catalysisPyrano[3,4-b]indol-1(9H)-onesDouble dehydrogenative Heck reaction
Indole derivativesAcid catalystTetracyclic indole scaffoldAcid-catalyzed cascade reaction

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. These principles include the use of safer solvents, energy efficiency, and the reduction of waste. Microwave-assisted organic synthesis (MAOS) has emerged as a particularly effective tool in this regard, often leading to dramatically reduced reaction times, increased yields, and enhanced product purities. psu.edu

Microwave irradiation has been successfully applied to the synthesis of various pyrano-fused heterocycles. For example, a one-step synthesis of 7-(4-aminophenyl)-5-aryl-5H-pyrano[2,3-d]pyrimidinone derivatives has been achieved by the condensation of barbituric acid/thiobarbituric acid with benzylidene/substituted benzylidene acetophenone (B1666503) under microwave irradiation. psu.edu This method significantly shortens the reaction time from hours to minutes compared to conventional heating. psu.edu

Similarly, the synthesis of 4H-pyrano[2,3-c]pyrazoles has been accomplished via a microwave-assisted, one-pot, multi-component reaction of ethyl acetoacetate, hydrazine hydrate, malononitrile, and substituted carbonyl compounds. nanobioletters.com This approach was found to be more potent than conventional methods. nanobioletters.com Pyrano[3,2-c]quinoline-3-carboxylates have also been synthesized using a microwave-assisted method. rsc.org

Solvent-free reaction conditions represent another key aspect of green chemistry. A one-pot approach for the construction of pyrano[3,2-c]chromene-2,5-diones from 4-hydroxycoumarins and aminocrotonates has been developed under solvent-free conditions. nih.gov

The table below presents examples of green chemistry approaches applied to the synthesis of related pyrano-fused systems.

Reaction TypeGreen Chemistry PrincipleKey Advantages
Synthesis of 7-(4-aminophenyl)-5-aryl-5H-pyrano[2,3-d]pyrimidinones psu.eduMicrowave-assistedReduced reaction time, improved yield
Synthesis of 4H-pyrano[2,3-c]pyrazoles nanobioletters.comMicrowave-assistedHigher potency compared to conventional methods
Synthesis of pyrano[3,2-c]quinoline-3-carboxylates rsc.orgMicrowave-assistedEfficient synthesis
Synthesis of pyrano[3,2-c]chromene-2,5-diones nih.govSolvent-freeAvoids the use of potentially harmful organic solvents

Reaction Mechanism Investigations for this compound Formation

Understanding the reaction mechanism is crucial for optimizing reaction conditions and extending the scope of a synthetic method. While no specific mechanistic studies for the formation of this compound are available, plausible mechanisms can be postulated based on related reactions in the literature.

The formation of pyrano-fused systems often involves a key cyclization step. For instance, in the synthesis of pyrano[3,4-b]indole-1(9H)-ones via a rhodaelectro-catalyzed double dehydrogenative Heck reaction, a plausible mechanism involves initial carboxyl-assisted C-H activation, followed by alkene coordination, migratory insertion, β-hydride elimination, and a final intramolecular C-H activation and reductive elimination to form the pyran ring. acs.org

In the case of the copper-catalyzed cascade annulation to form pyrano[2,3-c]pyrazoles, the proposed mechanism involves the in-situ formation of an alkynyl ortho-quinone methide. figshare.com This reactive intermediate then undergoes a 1,4-conjugate addition with the pyrazolin-5-one, followed by a 6-endo cyclization to furnish the final product. figshare.com

For the synthesis of pyrano[2,3-d]pyrimidine derivatives, a proposed mechanism involves the initial activation of an aldehyde by a nanocatalyst, followed by a Knoevenagel condensation with malononitrile. nih.govacs.org Subsequent Michael addition of a nucleophile, followed by cyclization, leads to the formation of the pyran ring. nih.gov

These examples suggest that the formation of the pyran ring in the this compound scaffold would likely proceed through an intramolecular cyclization event. The specific nature of this cyclization would depend on the chosen synthetic strategy and the functionalities present in the precursor molecule. Detailed mechanistic investigations, including computational studies and the isolation of intermediates, would be necessary to elucidate the precise pathway for a given synthetic route.

Spectroscopic and Advanced Characterization of 5h Pyrano 4,3,2 Cd Indole 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

However, a thorough search of scientific databases reveals no specific, published ¹H or ¹³C NMR spectral data for 5H-Pyrano[4,3,2-cd]indole-2-carbonitrile. While data is available for other isomers, such as pyrano[2,3-g]indoles and pyrano[3,2-f]indoles, these would exhibit different chemical shifts and coupling constants due to their distinct electronic and structural arrangements. nih.govmdpi.com For instance, the coupling patterns of aromatic protons are highly dependent on the fusion geometry of the heterocyclic rings, making data from other isomers non-transferable. mdpi.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, key expected absorptions would include:

A sharp, medium-intensity peak for the nitrile (C≡N) group, typically found in the 2260-2220 cm⁻¹ region.

Vibrations corresponding to the C-O-C stretch of the pyran ring.

Signals for the N-H stretch of the indole (B1671886) ring, usually appearing as a sharp peak around 3500-3300 cm⁻¹.

Absorptions related to aromatic C-H and C=C bonds within the indole and pyran structures.

Despite the predictability of these functional groups, no specific experimental IR or Raman spectra for this compound have been documented in the reviewed literature. Characterization data for related but different structures, such as pyrrolo[3,2-e]indole-1,2-dicarbonitrile, show nitrile peaks and other relevant vibrations, but these cannot be directly assigned to the target compound. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and providing structural clues through its fragmentation pattern. For this compound (Molecular Formula: C₁₂H₆N₂O), the expected exact mass would be confirmed by high-resolution mass spectrometry (HRMS). The fragmentation pattern would likely involve characteristic losses of small molecules like HCN, CO, or radicals related to the fused ring system.

No experimental mass spectrometry data, either low-resolution or high-resolution, or specific fragmentation patterns for this compound are available in the public domain. While mass spectra exist for other complex indole derivatives, their fragmentation pathways would differ significantly. nih.govmdpi.com

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

Single-crystal X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and the conformation of the rings. This technique would definitively establish the planarity or non-planarity of the 5H-Pyrano[4,3,2-cd]indole fused system.

There are no published reports detailing the synthesis of suitable single crystals or the resulting X-ray crystallographic data for this compound. Structural analyses have been performed on related isomers like pyrano[2,3-e]indoles, revealing their specific conformations, but these findings cannot be extrapolated to the unique [4,3,2-cd] isomer. mdpi.comresearchgate.net

Advanced Spectroscopic Techniques for Electronic Structure Analysis (e.g., UV-Vis, Fluorescence)

UV-Visible (UV-Vis) and fluorescence spectroscopy are used to study the electronic properties of conjugated systems, such as the pyranoindole core. These techniques measure the absorption and emission of light, providing information on the electronic transitions and photophysical properties of the molecule. Pyranoindole derivatives are often fluorescent, with properties that depend heavily on the specific ring fusion and substitution pattern. nih.gov

Studies on various pyranoindole isomers, including [2,3-f], [3,2-f], [2,3-g], and [2,3-e] types, show they possess interesting photophysical characteristics, with some exhibiting large Stokes shifts. nih.govmdpi.com However, specific experimental UV-Vis absorption maxima (λmax), emission maxima, and quantum yields for this compound have not been reported. The electronic structure is highly sensitive to the specific isomer, meaning the photophysical properties are unique to each compound.

Computational and Theoretical Studies of 5h Pyrano 4,3,2 Cd Indole 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structure

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, used to determine the electronic and geometric properties of molecules with high accuracy. For compounds related to the pyrano[4,3,2-cd]indole scaffold, DFT calculations are instrumental in understanding their fundamental characteristics.

Researchers utilize DFT to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the ground state. This information is crucial for understanding the planarity and three-dimensional shape of the fused ring system. Furthermore, DFT is employed to calculate electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability.

For instance, in studies of related pyranoindole congeners, quantum chemical calculations have been performed to explain their geometries and electronic structures. nih.gov These calculations help in understanding the distribution of electron density and identifying regions of the molecule that are susceptible to electrophilic or nucleophilic attack.

Table 1: Representative DFT-Calculated Properties for Pyrano-Indole Scaffolds

PropertySignificance
Optimized Molecular GeometryProvides stable 3D conformation, bond lengths, and angles.
HOMO EnergyIndicates electron-donating ability.
LUMO EnergyIndicates electron-accepting ability.
HOMO-LUMO GapRelates to chemical reactivity and electronic transitions.
Mulliken Atomic ChargesDescribes the electron distribution across the molecule.
Dipole MomentIndicates the overall polarity of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape over time. MD simulations are particularly useful for understanding how a molecule like 5H-Pyrano[4,3,2-cd]indole-2-carbonitrile might behave in a biological environment, such as in solution or when interacting with a protein.

In studies of analogous heterocyclic compounds, MD simulations have been used to assess the stability of a ligand within the binding pocket of a receptor. biointerfaceresearch.com By simulating the movement of atoms over a period, researchers can observe the flexibility of the molecule and the persistence of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. This provides a more realistic model of the binding event than static docking alone.

These simulations can reveal the most stable conformations of the compound and the energetic barriers between different conformational states, which is critical for understanding its biological activity.

In Silico Prediction of Molecular Properties (e.g., ADME)

The journey of a compound from administration to its target site is governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Predicting these properties early in the drug discovery process is crucial to avoid costly late-stage failures. In silico tools are widely used for this purpose.

For various indole (B1671886) and pyran-based scaffolds, computational models are employed to predict key drug-like properties. nih.govresearchgate.net These predictions are often based on established guidelines like Lipinski's Rule of Five. In silico ADME studies for compounds structurally similar to this compound would typically involve the calculation of parameters such as molecular weight, lipophilicity (LogP), number of hydrogen bond donors and acceptors, and polar surface area.

Further predictions can be made regarding metabolic stability. For instance, molecular docking with metabolic enzymes like Cytochrome P450 (CYP) can suggest a compound's susceptibility to first-pass metabolism. nih.gov The "boiled-egg" model is another predictive tool that helps visualize a compound's potential for passive gastrointestinal absorption and brain penetration. nih.gov

Table 2: Predicted ADME Properties for Indole Derivatives

ParameterPredicted Value Range for Related CompoundsSignificance
Log P2.25 - 3.13Lipophilicity and membrane permeability. researchgate.net
BBB PenetrationPredicted to cross the BBBPotential for CNS activity. nih.gov
P-glycoprotein SubstratePredicted to be non-substratesLower likelihood of CNS efflux. nih.gov
CarcinogenicityPredicted to be non-carcinogenicSafety profile. researchgate.net

Quantum Chemical Investigations and Spectroscopic Property Prediction

Quantum chemical methods are not only used for ground-state properties but also for predicting excited-state behavior and spectroscopic characteristics. For classes of compounds like pyranoindoles, which have shown promise as fluorescent materials, these predictions are particularly relevant. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption and emission spectra of molecules. These calculations can predict the maximum absorption (λmax) and emission wavelengths, which can then be compared with experimental spectroscopic data. Such studies on related pyrano[3,2-f] and [2,3-g]indoles have helped to understand their photophysical properties, including their solvatochromism (change in color with solvent polarity). nih.govnih.gov

By analyzing the molecular orbitals involved in the electronic transitions, researchers can gain a deeper understanding of the nature of these transitions (e.g., π→π* or n→π*) and how they are influenced by the molecular structure.

Molecular Docking Studies for Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they bind to each other to form a stable complex. It is a key tool in drug design for understanding how a ligand, such as this compound, might interact with a specific protein target.

In numerous studies on related pyrano[2,3,4-cd]indole and pyrano[2,3-c]pyrazole scaffolds, molecular docking has been used to investigate their binding modes with various receptors, including 5-HT6 serotonin (B10506) receptors and bacterial enzymes like DNA gyrase. biointerfaceresearch.comnih.gov These studies identify the key amino acid residues in the receptor's active site that interact with the ligand.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is calculated to estimate the strength of the interaction. For example, docking studies on 2H-thiopyrano[2,3-b]quinoline derivatives against the CB1a protein yielded binding affinities ranging from -5.3 to -6.1 Kcal/mol. nih.gov These results help to rationalize the structure-activity relationships observed in a series of compounds and guide the design of new derivatives with improved potency. Common interactions identified include hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

Structure Activity Relationship Sar and Molecular Modifications of 5h Pyrano 4,3,2 Cd Indole 2 Carbonitrile

Impact of Substituents on Bioactivity Profile

The bioactivity of the pyrano[cd]indole core is significantly influenced by the nature and position of its substituents. Studies on pyrano[2,3,4-cd]indole-based compounds as 5-HT6R ligands have revealed critical insights into their SAR.

A key area of modification is the indole (B1671886) nitrogen. The introduction of an aromatic-sulfonyl moiety at this position has been shown to yield highly active 5-HT6R ligands. nih.gov The nature of this aromatic-sulfonyl group can modulate the affinity of the compound. For instance, both basic and neutral ligands with high affinity have been developed through this strategic substitution. nih.gov

The group at the 2-position of the pyrano[cd]indole scaffold also plays a crucial role in determining the biological activity. The nitrile group, as seen in 5H-Pyrano[4,3,2-CD]indole-2-carbonitrile, is a key functional group. Research on the isomeric pyrano[2,3,4-cd]indole scaffold has shown that the nitrile can be a precursor for other functional groups. For example, reduction of the nitrile to an amine was challenging but achievable after substitution of the indole nitrogen with sulfonyl chlorides, leading to the formation of corresponding aldehydes. nih.gov A comparison between a nitrile derivative and its corresponding carbonyl derivative indicated that the carbonyl compound exhibited a threefold higher affinity, suggesting that the electronic and steric properties of the substituent at this position are critical for potent receptor binding. nih.gov

The following table summarizes the impact of key substituents on the 5-HT6R affinity of selected pyrano[2,3,4-cd]indole analogs.

Compound IDIndole N-SubstituentSubstituent at Position 25-HT6R Kᵢ (nM)
4b PhenylsulfonylNitrile12
5b PhenylsulfonylAldehyde4
6b PhenylsulfonylAminomethyl1
7b PhenylsulfonylHydroxymethyl4

Data sourced from Staroń et al. (2017) nih.gov

Bioisosteric Replacements in the Pyranoindole Framework

Bioisosterism is a fundamental strategy in drug design, and its application to the pyranoindole framework has been instrumental in the discovery of potent 5-HT6R ligands. A notable example is the design of the pyrano[2,3,4-cd]indole scaffold itself, which was conceived through a tandem bioisostere generation and virtual screening protocol. nih.gov This approach led to the identification of a scaffold that resulted from the reduction of the ring size and aromatization of a parent compound. nih.gov

Within the pyrano[cd]indole series, bioisosteric replacement of the nitrile group has been explored to modulate activity. As mentioned earlier, the conversion of the nitrile to an aldehyde, and subsequently to an aminomethyl or hydroxymethyl group, represents a form of bioisosteric modification that significantly impacts ligand affinity. nih.gov The aminomethyl group in compound 6b resulted in the highest affinity (Kᵢ = 1 nM), while its neutral analog with a hydroxymethyl group (7b ) also demonstrated high affinity (Kᵢ = 4 nM). nih.govnih.gov This highlights the importance of the hydrogen bonding capacity and basicity of the substituent at this position for potent 5-HT6R binding.

Design Principles for Modulating Ligand Affinity and Selectivity (e.g., for 5-HT6R)

The design of selective and high-affinity ligands for the 5-HT6R based on the pyrano[cd]indole scaffold is guided by several key principles. The 5-HT6 receptor is almost exclusively distributed in the central nervous system (CNS), making its ligands less likely to cause peripheral side effects. nih.gov Blockade of this receptor is a promising therapeutic strategy for cognitive decline associated with conditions like Alzheimer's disease and schizophrenia. nih.gov

A primary design consideration is the development of nonbasic ligands to mitigate potential off-target effects, such as affinity for the hERG channel, which is a common issue with basic 5-HT6R ligands. nih.gov The pyrano[2,3,4-cd]indole scaffold has proven to be a valuable template for designing such nonbasic ligands. nih.gov

Molecular modeling studies have provided further insights into the design principles. For nonbasic ligands of the pyrano[2,3,4-cd]indole series, it has been suggested that the hydroxyl group of ligands like 7a-7d can form hydrogen bonds with key amino acid residues in the 5-HT6R binding pocket, such as aspartic acid D3x32 or D7.36x35. nih.govnih.gov This interaction appears to be a crucial determinant of binding affinity for neutral ligands.

The addition of an aromatic-sulfonyl moiety on the indole nitrogen is another critical design element that has consistently led to high-affinity ligands. nih.gov This group likely engages in favorable interactions within a hydrophobic pocket of the receptor.

Ligand-Based and Structure-Based Molecular Design Strategies

Both ligand-based and structure-based design strategies have been employed in the development of pyrano[cd]indole-based 5-HT6R ligands.

Ligand-based design played a significant role in the initial discovery of the pyrano[2,3,4-cd]indole scaffold. The process involved a tandem bioisostere generation and virtual screening protocol. nih.gov This suggests that a pharmacophore model derived from known 5-HT6R ligands was likely used to guide the design and selection of novel scaffolds with the desired structural features for receptor recognition.

Structure-based design , informed by molecular modeling, has been crucial for optimizing the affinity of these ligands. The docking of designed compounds into a model of the 5-HT6R has helped to rationalize the observed SAR and to propose specific interactions, such as the hydrogen bonding between the hydroxymethyl group of nonbasic ligands and the aspartic acid residues in the receptor. nih.gov This understanding of the binding mode at the molecular level allows for the rational design of new analogs with improved potency and selectivity. The unique nature of the pyrano[2,3,4-cd]indole scaffold, with no similar compounds previously reported in the literature, underscores the success of these combined design strategies in exploring novel chemical space for 5-HT6R ligands. nih.gov

Biological and Pharmacological Research on 5h Pyrano 4,3,2 Cd Indole 2 Carbonitrile

Investigation as a 5-HT6R Ligand

The 5-hydroxytryptamine receptor 6 (5-HT6R) is a G-protein coupled receptor found almost exclusively in the central nervous system (CNS). nih.gov Its location in brain regions crucial for cognitive processes has made it a significant target for drugs aimed at treating cognitive decline, particularly in conditions like Alzheimer's disease and schizophrenia. nih.gov The pyrano[2,3,4-cd]indole scaffold, to which 5H-Pyrano[4,3,2-cd]indole-2-carbonitrile belongs, was specifically designed through virtual screening protocols to identify novel 5-HT6R ligands. nih.govnih.gov

Studies on the pyrano[2,3,4-cd]indole scaffold have yielded both basic and nonbasic ligands with high affinity for the 5-HT6R. nih.govnih.gov The specific analogue, this compound, was found to possess a relatively low affinity for the 5-HT6R, with a reported inhibitory constant (Kᵢ) of 266 nM. nih.gov

In comparison, other derivatives of the same scaffold demonstrated significantly higher affinities. For instance, the introduction of an aromatic-sulfonyl moiety at the indole (B1671886) nitrogen led to highly active ligands. nih.gov A derivative featuring a 1-naphthylsulfonyl group and a basic side chain (compound 6b) emerged as the highest affinity ligand, with a Kᵢ value of 1 nM. nih.govnih.govebi.ac.uk Its neutral analog (compound 7b) also showed potent activity with a Kᵢ of 4 nM. nih.govnih.govebi.ac.uk These findings highlight that while the core pyranoindole structure is a viable scaffold, the nitrile group in this compound is not optimal for high-affinity binding to the 5-HT6R compared to other functional groups.

Table 1: 5-HT6R Binding Affinities of Selected Pyrano[2,3,4-cd]indole Derivatives This interactive table summarizes the binding affinities (Ki) of various derivatives based on the pyrano[2,3,4-cd]indole scaffold for the 5-HT6 receptor.

Compound R¹ Substituent R² Substituent 5-HT6R Kᵢ (nM) nih.gov
4b (Nitrile derivative) H CN 266
5b (Carbonyl derivative) H CHO 755
6a benzenesulfonyl CH₂CH₂N(CH₃)₂ 9
6b 1-naphthylsulfonyl CH₂CH₂N(CH₃)₂ 1
7a benzenesulfonyl CH₂CH₂OH 18
7b 1-naphthylsulfonyl CH₂CH₂OH 4

Molecular modeling studies have provided insights into the binding mechanisms of pyrano[2,3,4-cd]indole derivatives with the 5-HT6R. For the most potent ligands, key interactions involve hydrogen bonding with specific aspartic acid residues in the receptor's binding pocket. nih.govnih.gov The protonated nitrogen atom of the high-affinity basic ligand (6b) forms a charge-assisted hydrogen bond with residue D3x32. nih.gov In the case of its neutral, hydroxyl-containing analog (7b), the hydroxyl group forms a hydrogen bond with either D3x32 or D7.36x35. nih.govnih.govebi.ac.uk

In contrast, the interactions for the lower-affinity nitrile and carbonyl derivatives are weaker. The carbonyl oxygen of the aldehyde derivative (5b) was shown to form a weak hydrogen bond with the backbone nitrogen of leucine (B10760876) L182, located in an extracellular loop. nih.gov This interaction is considered significantly weaker than those observed with the highly active ligands, which helps to explain its lower binding affinity. nih.gov

The structure-activity relationship (SAR) studies of the pyrano[2,3,4-cd]indole series reveal several key factors influencing 5-HT6R affinity:

Indole Nitrogen Substitution: The addition of a bulky aromatic-sulfonyl moiety (e.g., benzenesulfonyl or 1-naphthylsulfonyl) to the indole nitrogen dramatically increases binding affinity. nih.gov

Aromatic System of the Sulfonyl Group: Compounds with a 1-naphthylsulfonyl group consistently showed 2- to 9-fold higher affinity than the corresponding benzenesulfonyl derivatives. nih.gov

Functional Group at Position 2: The nitrile group in this compound (4b) results in low affinity. Replacing it with a carbonyl group (aldehyde, 5b) further decreases the affinity by three-fold. nih.gov Conversely, converting the nitrile to a basic amine or a neutral hydroxyl-containing side chain (after N-sulfonylation) leads to a substantial increase in potency. nih.gov

Substitution on the Pyranoindole Core: The introduction of a methyl group at the C3 position of the pyrano[2,3,4-cd]indole scaffold resulted in compounds that were 2- to 5-fold less active, suggesting that this position is sensitive to steric hindrance. nih.gov

Broader Biological Activity Profiling of Related Fused Heterocycles

While research on this compound itself is limited to its 5-HT6R activity, the broader family of fused pyran and indole heterocycles has been extensively studied for various therapeutic applications, including antimicrobial and anticancer activities.

Fused heterocyclic systems incorporating pyran and indole rings are recognized for their potential as antimicrobial agents.

Antibacterial Activity: Various related structures have demonstrated notable antibacterial effects. Fused pyrano[2,3-b]pyridine derivatives were effective against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative Pseudomonas aeruginosa. ekb.egekb.eg Similarly, certain 4H-pyrano[3,2-h]quinolines showed a high order of activity against E. coli and S. aureus. mdpi.com Pyrano[2,3-c]pyridazine derivatives also exhibited strong, broad-spectrum antibacterial action. nih.gov In another study, pyridazino[4,3-b]indole-4-carboxylic acids were synthesized and tested, with one derivative showing interesting activity against Gram-positive bacteria. nih.gov

Antifungal Activity: The antifungal potential of these scaffolds is also significant. Fused pyrano[2,3-b]pyridines were evaluated against the fungi Aspergillus fumigatus and Candida albicans. ekb.eg Certain pyrano[2,3-c]pyridazines showed potent activity against Candida albicans and Aspergillus albicans. nih.gov Furthermore, a series of 3-indolyl-3-hydroxy oxindole (B195798) derivatives displayed remarkable and broad-spectrum antifungal activities against several plant pathogenic fungi, with one compound showing superior efficacy against Rhizoctonia solani compared to commercial fungicides. mdpi.com

Antitubercular Activity: Several fused indole heterocycles have been investigated as potential treatments for tuberculosis. A series of synthetic pyridazino[4,3-b]indoles were identified as inhibitors of Mycobacterium tuberculosis. nih.gov Pyrano[3,2-b]indolones were also designed and evaluated for their activity against both replicating and non-replicating mycobacteria. researchgate.net

The indole nucleus is a core component of many natural and synthetic compounds with anticancer properties. thieme-connect.com Fused pyranoindole and related heterocyclic systems have been a fertile ground for the discovery of new antitumor agents.

Cytotoxic Activity: Nitrogen-based heterocycles fused with a pyran ring have been synthesized and tested against various cancer cell lines, including MCF7 (breast), A549 (lung), and HCT116 (colon). rsc.org These compounds were found to induce apoptosis and inhibit the cell cycle progression of cancer cells. rsc.org Spirooxindole-pyrazolo[3,4-b]pyridine derivatives have shown potent antiproliferative activity against lung, pancreatic, and skin cancer cell lines, acting as inhibitors of the epidermal growth factor receptor (EGFR). nih.gov

Mechanism of Action: Pyrrolo-fused heterocycles designed as analogs of the microtubule inhibitor phenstatin (B1242451) have demonstrated significant anticancer activity. mdpi.comnih.gov One pyrrolo[1,2-a]quinoline (B3350903) derivative was particularly effective against the A498 renal cancer cell line (GI₅₀ of 27 nM) and was shown to inhibit tubulin polymerization. nih.gov Similarly, a series of 2,4-disubstituted furo[3,2-b]indole derivatives was evaluated, with one compound showing highly selective and significant inhibitory activity against A498 renal cancer cells in both in vitro and in vivo xenograft models. nih.gov Other pyrazolinyl-indole derivatives have also shown remarkable cytotoxic activity against a broad panel of NCI-60 cancer cell lines. mdpi.com

Table 2: Bioactivity of Selected Fused Heterocycles Related to Pyranoindoles This interactive table summarizes the diverse biological activities observed in heterocyclic systems structurally related to pyranoindoles.

Heterocyclic Scaffold Biological Activity Target Organism/Cell Line Reference
Fused Pyrano[2,3-b]Pyridines Antibacterial, Antifungal S. aureus, P. aeruginosa, A. fumigatus, C. albicans ekb.egekb.eg
Fused Pyran Derivatives Anticancer MCF7, A549, HCT116 rsc.org
4H-Pyrano[3,2-h]quinolines Antibacterial E. coli, S. aureus mdpi.com
Spirooxindole-pyrazolopyridines Anticancer (EGFR inhibitor) A-549, Panc-1, A-431 nih.gov
Pyrrolo[1,2-a]quinoline Anticancer (Tubulin inhibitor) A498 (renal cancer) nih.gov
Pyridazino[4,3-b]indoles Antitubercular Mycobacterium tuberculosis nih.gov
Furo[3,2-b]indole derivatives Anticancer A498 (renal cancer) nih.gov
3-Indolyl-3-hydroxy oxindoles Antifungal Rhizoctonia solani mdpi.com

Antiviral Properties

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous antiviral agents. nih.gov This has prompted investigations into more complex fused systems like pyranoindoles for their potential to inhibit viral replication.

Research into related pyran-fused heterocyclic compounds has shown promising antiviral activity. For instance, a series of pyrano[2,3-c]pyrazole derivatives were evaluated for their efficacy against the human coronavirus 229E (HCoV-229E). mdpi.com In vitro testing using a cytopathic inhibition assay revealed that several compounds in the series could inhibit the virus. mdpi.com

Furthermore, the discovery of pyrano[3,4-b]indole-based allosteric inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase highlights the potential of this scaffold in antiviral drug development. nih.gov These compounds function by binding to an allosteric site on the viral polymerase, an essential enzyme for viral RNA replication, thereby inhibiting its activity. nih.gov The structure-activity relationship studies of these pyrano[3,4-b]indole inhibitors have led to the identification of potent compounds, underscoring the value of the pyrano-indole framework in targeting viral enzymes. nih.gov While these studies were not conducted on the specific 5H-pyrano[4,3,2-cd]indole isomer, they establish a strong precedent for the antiviral potential of this class of compounds.

Antioxidant and Anti-inflammatory Investigations

The antioxidant and anti-inflammatory potential of pyranoindole derivatives has been an active area of research. Oxidative stress and inflammation are closely linked pathological processes in many diseases, making dual-activity compounds particularly valuable.

A study focused on newly synthesized indole and pyranoindole derivatives identified compounds with significant antioxidant properties. nih.gov The antioxidant capacity was evaluated using standard DPPH and ABTS radical scavenging assays. nih.gov Similarly, a novel pyrano[4,3-c] nih.govbenzopyran-1,6-dione derivative, isolated from a medicinal mushroom, also demonstrated notable scavenging activity against the ABTS radical cation. nih.govresearchgate.net

In the context of anti-inflammatory action, various pyranoindole isomers have been investigated. A series of pyrano[3,2-f]indole derivatives were synthesized and subjected to pharmacological screening for anti-inflammatory activity. nih.govresearchgate.net Another study on pyrano[3,2-e]indoles described their ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator. researchgate.net Certain intermediates in the synthesis of these compounds showed high inhibition of NO production in murine macrophage cells, with IC₅₀ values as low as 1.1 µM. researchgate.net These findings suggest that the pyranoindole scaffold is a promising template for developing new antioxidant and anti-inflammatory agents.

Enzyme Inhibition Studies (e.g., PARP-1, Urease, α-Amylase, α-Glucosidase)

The unique structure of the pyranoindole ring system makes it an attractive candidate for the development of specific enzyme inhibitors.

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in DNA repair, and its inhibition is a validated strategy in cancer therapy. fue.edu.egnih.gov While direct studies on 5H-pyrano[4,3,2-cd]indole are limited, research on related pyran-fused heterocycles has yielded potent PARP-1 inhibitors. A novel series of pyrano[2,3-d]pyrimidine-2,4-dione derivatives were designed and synthesized as PARP-1 inhibitors. fue.edu.egresearchgate.net Several of these compounds exhibited potent inhibition, with IC₅₀ values in the low nanomolar range, comparable to or better than the approved drug Olaparib. fue.edu.egresearchgate.net The indole nucleus itself is also a key feature in some PARP-1 inhibitors. nih.gov Computational studies have identified indole-based natural products as potential PARP-1 inhibitors for use in cancer treatment. nih.gov

Interactive Table: PARP-1 Inhibition by Related Pyrano[2,3-d]pyrimidine Derivatives (Note: Data is for related pyrano[2,3-d]pyrimidine structures, not this compound)

CompoundPARP-1 IC₅₀ (nM)Reference CompoundReference IC₅₀ (nM)Source
Compound S24.06 ± 0.18Olaparib5.77 fue.edu.egresearchgate.net
Compound S73.61 ± 0.15Olaparib5.77 fue.edu.egresearchgate.net

Urease Inhibition: Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor for some pathogenic bacteria. nih.gov The development of urease inhibitors is therefore relevant to antimicrobial strategies. While direct evidence for the 5H-pyrano[4,3,2-cd]indole scaffold is not available, related indole-based compounds have shown significant potential. A study on indole-based tetraarylimidazoles revealed potent urease inhibitory activity, with some derivatives showing IC₅₀ values in the sub-micromolar range, far exceeding the potency of the standard inhibitor, thiourea. researchgate.net

α-Amylase and α-Glucosidase Inhibition: Inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. Research on pyran-fused heterocyclic compounds has demonstrated their potential in this area. For example, derivatives of 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione were synthesized and evaluated for their inhibitory activity against these enzymes. While the inhibitory concentrations were generally higher than the standard drug acarbose, the studies confirm that the pyran-based scaffold can interact with and inhibit these key metabolic enzymes.

Role in Chemical Biology and Probe Development

The this compound scaffold is not only of interest for its direct pharmacological potential but also as a versatile building block in chemical biology and for the development of molecular probes. The unique tricyclic structure and the presence of a reactive nitrile group make it particularly suitable for these applications.

A study on the closely related pyrano[2,3,4-cd]indole scaffold highlighted its utility in designing highly selective ligands for the 5-hydroxytryptamine receptor 6 (5-HT₆R), a target for cognitive disorders. nih.gov This demonstrates the scaffold's ability to be finely tuned to achieve specific interactions with biological targets.

Crucially, the carbonitrile (-C≡N) group present in the target molecule is a valuable functional handle for further chemical modification. It can be utilized in "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new compounds and for bioconjugation. nih.govorganic-chemistry.org The azide-alkyne cycloaddition is a prime example of a click reaction that can be used to link the pyranoindole scaffold to other molecules, such as fluorescent dyes, affinity tags, or polymers, to create sophisticated chemical probes or targeted drug-delivery systems. nih.govnih.gov The ability to use the nitrile group as a synthetic anchor makes this compound a valuable building block for generating libraries of compounds for drug discovery and for creating tools to investigate complex biological processes. nih.gov

Conclusion and Future Perspectives in 5h Pyrano 4,3,2 Cd Indole 2 Carbonitrile Research

Current Challenges in the Synthesis and Application of Pyrano[4,3,2-cd]indole

Due to the absence of specific literature on 5H-Pyrano[4,3,2-cd]indole-2-carbonitrile, any discussion of its synthetic and application challenges is speculative and must be extrapolated from the challenges faced in the synthesis of other complex polycyclic indole (B1671886) derivatives. The construction of fused heterocyclic systems often involves multi-step reactions that can be challenging in terms of yield, regioselectivity, and the introduction of specific functional groups. nih.govacs.org For the broader class of pyranoindoles, synthetic methods like the Pechmann condensation, Bischler–Möhlau reaction, and more recently, rhodaelectro-catalyzed dehydrogenative Heck reactions have been employed. acs.orgmdpi.com The development of a synthetic route to the specific 5H-Pyrano[4,3,2-cd]indole core would be the primary and most significant challenge.

Emerging Research Directions for Enhanced Biological Efficacy

For the general class of pyranoindoles and related indole compounds, research is actively exploring their potential in various therapeutic areas. The nitrile group, as seen in the requested compound, is a versatile functional group in medicinal chemistry and can be a precursor for other functionalities. openmedicinalchemistryjournal.com Research on related structures has focused on their activity as inhibitors of enzymes like 5-lipoxygenase and as ligands for serotonin (B10506) receptors. nih.govnih.gov Emerging research directions for novel pyranoindoles would likely involve screening against a wide range of biological targets to uncover new therapeutic applications.

Integration of Advanced Computational and Experimental Methodologies

In the broader field of indole derivative research, the integration of computational and experimental methods is a key strategy for accelerating drug discovery. nih.gov Virtual screening and molecular modeling are used to design and predict the activity of new compounds before their synthesis. nih.gov For a novel scaffold like 5H-Pyrano[4,3,2-cd]indole, computational studies would be invaluable in predicting its physicochemical properties and potential biological targets, thereby guiding synthetic efforts and biological evaluation. These advanced methodologies are crucial for navigating the complexities of developing new chemical entities. researchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.